N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with two 2,3-dihydrobenzo[b][1,4]dioxine moieties. The oxadiazole ring is a critical pharmacophore known for its diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . The dihydrodioxin groups contribute to enhanced lipophilicity and metabolic stability, which are advantageous for drug-like properties . This compound has been synthesized via coupling reactions involving carboxylic acid derivatives and oxadiazole precursors, with purity exceeding 95% as confirmed by HPLC and spectroscopic methods (¹H NMR, ¹³C NMR, ESI-MS) .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O6/c23-17(16-10-26-12-3-1-2-4-14(12)27-16)20-19-22-21-18(28-19)11-5-6-13-15(9-11)25-8-7-24-13/h1-6,9,16H,7-8,10H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTNUBIUZPBPGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally similar to some known sulfonamides, which are known to inhibit proteases, carbonic anhydrase, and COX-2. .
Mode of Action
Given its structural similarity to sulfonamides, it may act as an inhibitor of certain enzymes, potentially disrupting key biochemical processes within target cells. More research is needed to elucidate the exact mechanisms involved.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Sulfonamides, to which this compound is structurally similar, are known to inhibit the folate synthetase enzyme, impeding folic acid synthesis and inhibiting bacterial growth and multiplication
Pharmacokinetics
Sulfonamides, which share structural similarities with this compound, are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces. .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Sulfonamides, which this compound is structurally similar to, are known to inhibit bacterial growth and multiplication without killing them
Biological Activity
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound that integrates the 1,3,4-oxadiazole moiety with benzo[dioxin] structures. This compound has drawn attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure
The compound features a complex structure characterized by the following components:
- Dihydrobenzo[b][1,4]dioxin : A bicyclic structure known for its biological activity.
- 1,3,4-Oxadiazole : A heterocyclic compound that contributes to the pharmacological properties of the molecule.
- Carboxamide Group : Enhances solubility and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole scaffold. For instance:
- Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines. In vitro studies indicated that it could effectively induce apoptosis in MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells at sub-micromolar concentrations .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction |
| U-937 | 0.75 | Cell cycle arrest |
| HeLa | 2.41 | Disruption of DNA machinery |
Antimicrobial Activity
The oxadiazole derivatives have also been noted for their antimicrobial properties . They exhibit significant activity against both gram-positive and gram-negative bacteria. The structure's ability to interact with bacterial membranes is believed to play a crucial role in its efficacy .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Flow cytometry assays confirmed that treatment leads to increased apoptotic markers in cancer cells.
- Cell Cycle Arrest : The compound can halt the cell cycle at critical checkpoints (G0-G1 phase), preventing further proliferation .
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- Study on Oxadiazole Derivatives : A study focused on synthesizing various oxadiazole derivatives revealed that modifications in substituents significantly affect their anticancer activity. Compounds with electron-withdrawing groups showed enhanced potency .
- Comparative Analysis : In a comparative analysis involving multiple oxadiazole derivatives against standard chemotherapeutics like doxorubicin, several derivatives exhibited superior cytotoxicity profiles against specific cancer lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of 1,3,4-oxadiazole derivatives with dihydrodioxin substituents. Below is a comparative analysis of structurally related compounds, focusing on substituent variations and their implications for bioactivity:
Key Observations
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., Cl, CF₃) improve binding to enzymatic targets (e.g., AC1/AC8) by enhancing electrophilicity and hydrophobic interactions .
- Bulkier substituents (e.g., dihydrodioxine carboxamide vs. cinnamamide) may reduce solubility but improve target specificity .
Structural Clustering and Bioactivity :
- Hierarchical clustering of 37 oxadiazole derivatives revealed that compounds with similar substituents (e.g., dihydrodioxine groups) cluster together in bioactivity profiles, suggesting shared modes of action .
- The target compound’s dual dihydrodioxine architecture likely positions it in a unique cluster with enhanced selectivity for AC1/AC8 over other isoforms .
Synthetic Accessibility :
- Compounds with halogenated aryl groups (e.g., 2,5-dichlorophenyl) require harsher synthesis conditions compared to dihydrodioxine derivatives, which are synthesized via milder coupling reactions .
Q & A
Basic: What are the standard synthetic routes for this compound, and what key parameters influence yield?
Answer:
The synthesis involves multi-step reactions, typically starting with coupling the oxadiazole core to the dihydrobenzo[b][1,4]dioxin moieties. A common route includes:
Cyclocondensation of hydrazide derivatives with carbonyl precursors to form the 1,3,4-oxadiazole ring.
Amide bond formation between the oxadiazole intermediate and 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid using coupling agents like EDCI or HATU.
Purification via column chromatography or recrystallization to isolate the final product .
Key parameters include:
- Temperature : Optimal ranges (e.g., 0–5°C for cyclocondensation, room temperature for amidation) to minimize side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
- Catalyst selection : Lewis acids like ZnCl₂ improve oxadiazole ring formation .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton and carbon environments, confirming the oxadiazole ring and amide linkage. Aromatic protons in the dihydrodioxin moieties typically appear at δ 6.5–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z 437.1214 for C₂₂H₁₈N₃O₆) .
- X-ray Crystallography : Resolves 3D conformation, confirming dihedral angles between oxadiazole and benzodioxin rings .
- HPLC : Purity >95% is achieved using C18 reverse-phase columns with acetonitrile/water gradients .
Advanced: How can researchers resolve contradictory data in biological activity studies (e.g., in vitro vs. in vivo efficacy)?
Answer:
Contradictions often arise from:
- Solubility issues : Poor aqueous solubility (logP ~3.5) may reduce bioavailability in vivo. Use surfactants (e.g., Tween-80) or nanoformulation to improve dispersion .
- Metabolic instability : Oxadiazole rings are susceptible to hepatic CYP450-mediated degradation. Deuterated analogs or prodrug strategies (e.g., esterification) enhance metabolic stability .
- Assay variability : Standardize in vitro protocols (e.g., ATP-based cell viability assays vs. caspase-3 activation for apoptosis) to align endpoints with in vivo tumor regression models .
Advanced: What computational methods predict target interactions for this compound’s structural analogs?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., GSK-3β) or DNA repair enzymes. The oxadiazole ring’s electron-deficient nature favors π-π stacking with aromatic residues in ATP-binding pockets .
- Quantum Mechanical (QM) Calculations : DFT (B3LYP/6-31G*) optimizes ligand geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- MD Simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns) and identifies critical hydrogen bonds (e.g., amide NH with Asp200 in kinase targets) .
Advanced: How should researchers optimize reaction conditions when scaling synthesis from milligrams to grams?
Answer:
- Heat and Mass Transfer : Use jacketed reactors with controlled stirring (500–1000 rpm) to maintain homogeneity in exothermic steps (e.g., cyclocondensation) .
- Catalyst Loading : Reduce Pd/C or enzyme catalysts by 20–30% to minimize cost while retaining >85% yield .
- Workflow Automation : Flow chemistry systems (e.g., Syrris Asia) enable continuous processing of intermediates, reducing purification bottlenecks .
Basic: What are the documented biological targets and associated assays for this compound?
Answer:
- Kinase Inhibition : Screened against EGFR (IC₅₀ ~1.2 µM) using fluorescence polarization assays .
- Antimicrobial Activity : Tested via broth microdilution (MIC ~8 µg/mL against S. aureus) .
- Anticancer Potential : MTT assays show IC₅₀ of 5.8 µM in HeLa cells, linked to ROS generation and mitochondrial membrane depolarization .
Advanced: How can structural modifications enhance selectivity for specific therapeutic targets?
Answer:
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzodioxin para-position to enhance DNA intercalation .
- Heterocycle Replacement : Swap oxadiazole with 1,2,4-triazole to improve solubility and reduce hERG channel binding (QT prolongation risk) .
- Hybridization : Conjugate with ferrocene to exploit redox-activated cytotoxicity in hypoxic tumors .
Basic: What are the stability profiles under varying storage conditions?
Answer:
- Thermal Stability : Decomposes at >150°C (DSC data). Store at 2–8°C in amber vials .
- Photostability : UV-Vis studies show <5% degradation after 48 hours under LED light (λ = 365 nm) .
- Hydrolytic Stability : Stable in pH 5–7 buffers; avoid alkaline conditions (pH >8) due to oxadiazole ring hydrolysis .
Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?
Answer:
- Chemical Proteomics : Use clickable probes (e.g., alkyne-tagged analogs) to pull down interacting proteins in cell lysates .
- CRISPR-Cas9 Knockout : Validate target dependency by comparing IC₅₀ in wild-type vs. EGFR-knockout A549 cells .
- Metabolomics : LC-MS/MS tracks downstream effects (e.g., ATP depletion, lactate accumulation) in treated cells .
Advanced: How can contradictory crystallographic and computational structural data be reconciled?
Answer:
- Multi-Method Validation : Compare X-ray data with cryo-EM or solid-state NMR to resolve discrepancies in torsion angles .
- Implicit vs. Explicit Solvent Models : Re-run MD simulations with TIP3P water to account for solvent effects on conformation .
- Error Analysis : Calculate R-factors (<0.05) and Ramachandran outliers to assess crystallographic reliability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
